molecular formula C25H32Cl2N6O2 B011318 Phe-Arg beta-naphthylamide dihydrochloride CAS No. 100929-99-5

Phe-Arg beta-naphthylamide dihydrochloride

Cat. No. B011318
CAS RN: 100929-99-5
M. Wt: 483 g/mol
InChI Key: ZMTAZQYLEGNUTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as naphthylamide derivatives, often involves multicomponent reactions or specific condensation processes. While the direct synthesis of Phe-Arg β-naphthylamide dihydrochloride is not detailed, the synthesis of similar naphthyl-containing compounds typically involves reactions between specific amides and naphthols or the use of aryne intermediates in multicomponent reactions for the introduction of the naphthyl group (Huang & Xue, 2007).

Molecular Structure Analysis

Naphthalene diimide motifs, closely related to Phe-Arg β-naphthylamide dihydrochloride, exhibit interesting self-assembly properties due to their structural characteristics. These compounds can form micrometer-long nanobelts and spherical aggregates in water, showing the potential for complex molecular interactions and assemblies. The presence of functional groups such as phosphonic acid enhances molecular recognition and assembly in aqueous environments (Nandre et al., 2013).

Chemical Reactions and Properties

PAβN acts primarily as an efflux pump inhibitor in bacteria, targeting transporters like AcrB in Escherichia coli. It modifies the antibiotic resistance profile of bacteria by sensitizing them to antibiotics they would normally efflux. This action does not directly result from inhibiting the efflux pump's machinery but rather from interactions with bacterial membrane components, such as the lipopolysaccharide (LPS) layer, indicating a complex mechanism of action involving membrane permeabilization or alteration (Schuster et al., 2019).

Scientific Research Applications

  • Improving Antibiotic Efficacy : It effectively enhances the activity of quinolones, tetracycline, and chloramphenicol against Escherichia coli strains with varying levels of quinolone resistance (Sáenz et al., 2004).

  • Neurochemistry : Dipeptidyl peptidase I from goat brain, which hydrolyzes leu-enkephalin, a neurotransmitter, may have therapeutic value in treating Parkinson's disease (Pal et al., 1993).

  • HIV Research : A method for quantifying HIV-1 protease activity using a fluorogenic substrate, N alpha-benzoyl-Arg-Gly-Phe-Pro-MeO-beta-naphthylamide, has been developed for its rapid, sensitive, and reproducible characteristics (Tyagi & Carter, 1992).

  • Enzymatic Properties : The enzyme shows high specificity for beta-naphthylamide hydrolysis, with Phe being the most active, and can hydrolyze a wide range of substrates (Abdus Sattar et al., 1989).

  • Peptide Hormone Degradation : Cathepsin C can hydrolyze beta-corticotropin and other peptide hormones, indicating its potential role in the degradation of these hormones (McDonald et al., 1969).

  • Urinary Kallikrein Assay : Pro-Phe-Arg-NE provides a highly sensitive colorimetric assay for human urinary kallikrein (Hitomi et al., 1980).

  • Drug Resistance in Bacteria : Chloramphenicol resistance in Streptomyces coelicolor is mediated by two distinct major facilitator superfamily drug efflux pumps, cmlR1 and cmlR2, which can be inhibited by Phe-Arg--naphthyl (Vecchione et al., 2009).

Safety and Hazards

When handling Phe-Arg beta-naphthylamide dihydrochloride, it is recommended to use in a well-ventilated place and wear suitable protective clothing . Avoid contact with skin and eyes, and prevent the formation of dust and aerosols . Use non-sparking tools and prevent fire caused by electrostatic discharge steam .

Future Directions

Phe-Arg beta-naphthylamide dihydrochloride has been used to evaluate the contribution of efflux pumps to antimicrobial resistance . It has also been used for minimal inhibitory concentration testing in the presence of an efflux pump inhibitor . These applications suggest potential future directions in the study of antimicrobial resistance and the development of new therapeutic strategies.

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H/t21-,22-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUMOHLDHMZGMS-IXOXMDGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100929-99-5
Record name 100929-99-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Phe-Arg beta-naphthylamide dihydrochloride in studying macrolide resistance?

A1: this compound is utilized as an efflux pump inhibitor in the study. The research focuses on characterizing a novel macrolide efflux gene, mef(B), found in Escherichia coli isolates. The researchers cloned the mef(B) gene and observed that it conferred resistance to erythromycin and azithromycin. The resistance conferred by mef(B) could be partially inhibited by this compound, suggesting that the mef(B) gene product likely functions as an efflux pump []. This information helps understand the resistance mechanism employed by mef(B).

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